molecular formula C25H29O4P B14461803 2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate CAS No. 73179-46-1

2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate

Cat. No.: B14461803
CAS No.: 73179-46-1
M. Wt: 424.5 g/mol
InChI Key: GHJBTLMYTDPUKX-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methyl groups attached to phenyl and xylyl rings, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate typically involves the reaction of 2,4,6-trimethylphenol with 2,5-xylyl chloride and 2,6-xylyl chloride in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions may yield simpler phosphates or phosphines.

    Substitution: The methyl groups and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

Major products formed from these reactions include various phosphates, phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups and phenyl rings allow it to fit into specific binding sites, influencing biochemical pathways and reactions. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4,6-trimethylphenyl)phosphine: Known for its use in catalysis and organic synthesis.

    Tris(2,4,6-trimethoxyphenyl)phosphine: Utilized in coupling reactions and as a ligand in coordination chemistry.

Uniqueness

2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate stands out due to its specific combination of methyl groups and phenyl rings, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

CAS No.

73179-46-1

Molecular Formula

C25H29O4P

Molecular Weight

424.5 g/mol

IUPAC Name

(2,5-dimethylphenyl) (2,6-dimethylphenyl) (2,4,6-trimethylphenyl) phosphate

InChI

InChI=1S/C25H29O4P/c1-16-11-12-18(3)23(15-16)27-30(26,28-24-19(4)9-8-10-20(24)5)29-25-21(6)13-17(2)14-22(25)7/h8-15H,1-7H3

InChI Key

GHJBTLMYTDPUKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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